2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
The compound “2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule that contains an indoline group. Indoline is a heterocyclic compound and is a part of many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indoline group would form a bicyclic structure, and the other groups would add further complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Assembly of Sulfonated Oxindoles : Research by Liu, Zheng, & Wu (2017) demonstrated the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. This process highlights the potential for developing novel compounds with unique properties.
- Efficient Synthesis of Sulfonylated Indoles : A study by Zhang et al. (2018) reported a rapid method for the 2-sulfonylation of substituted indoles, indicating the scope for generating diverse sulfonylated indole derivatives.
Applications in Organic Chemistry
- Formation of 3-Diazoindolin-2-imines : Research by Sheng et al. (2014) focused on constructing 3-diazoindolin-2-imines from indoles and sulfonylazides, which are precursors for various aminoindoles and imidazoindoles. This study showcases the versatility of indole derivatives in synthesizing complex organic molecules.
Biomedical Research
- Development of Water-Soluble Near-Infrared Dyes : A study by Pham, Medarova, & Moore (2005) developed a water-soluble dye with potential applications in cancer detection. This research underlines the utility of indole derivatives in biomedical imaging.
- Anticancer Potential of Sulfonamide Derivatives : Research by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins on hepatic cancer cell lines, illustrating the therapeutic potential of sulfonyl indole derivatives in oncology.
Mechanism of Action
Target of Action
Indole derivatives have been found to interact with a variety of targets, including enzymes like acetylcholine esterase (AChE) and various receptors . They have also been found to interact with DNA and proteins like BSA .
Mode of Action
The specific mode of action can vary depending on the specific derivative and target. For example, some indole derivatives have been found to inhibit AChE, an enzyme involved in neurotransmission .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, AChE inhibitors can impact cholinergic neurotransmission, affecting memory and cognition .
Result of Action
The effects of indole derivatives can range from antimicrobial and antifungal activities to cytotoxic effects against cancer cell lines .
Future Directions
Properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)34(32,33)17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPTDIVJWAWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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